molecular formula C14H12O2 B188817 1-Acenaphtheneacetic acid CAS No. 7508-18-1

1-Acenaphtheneacetic acid

Cat. No.: B188817
CAS No.: 7508-18-1
M. Wt: 212.24 g/mol
InChI Key: SPKBPOIDADRUPI-UHFFFAOYSA-N
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Description

1-Acenaphtheneacetic acid is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

7508-18-1

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

2-(1,2-dihydroacenaphthylen-1-yl)acetic acid

InChI

InChI=1S/C14H12O2/c15-13(16)8-11-7-10-5-1-3-9-4-2-6-12(11)14(9)10/h1-6,11H,7-8H2,(H,15,16)

InChI Key

SPKBPOIDADRUPI-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)CC(=O)O

Canonical SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)CC(=O)O

Key on ui other cas no.

7508-18-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The ester obtained in Step C (1.9 g, 7.91.10−3 mol) is heated at reflux in the presence of potassium hydroxide (2.34 g, 4.17.10−2 mol, 5.3 eq.), water (16 ml) and methanol (16 ml) for one night. After evaporating off the solvent, the residue is taken up in water and extracted twice with ether. The basic aqueous phase is acidified using concentrated HCl in the cold state. The acid is extracted with ethyl acetate and dried over MgSO4. After evaporating off the solvent under reduced pressure, the title compound is obtained in the form of a yellow solid.
Name
ester
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two

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